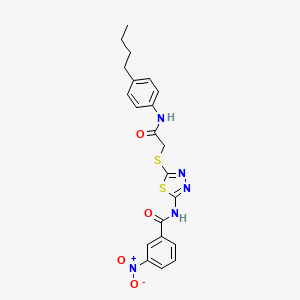
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. Its unique structural features suggest potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features:
- Thiadiazole ring : Known for its diverse biological activities.
- Benzamide group : Implicated in various pharmacological effects.
- Butylphenyl moiety : May contribute to lipophilicity and cellular permeability.
The biological activity of this compound can be hypothesized based on structural analogs and related compounds. The presence of the nitro group suggests potential interactions with biological targets similar to those seen in other nitro-containing drugs.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes in metabolic pathways crucial for pathogen survival.
- Antimicrobial Activity : The thiadiazole ring is noted for its antimicrobial properties. Studies have indicated that modifications to this structure can enhance activity against various bacterial strains.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that thiadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific compound's efficacy was evaluated using standard disk diffusion methods, showing promising results against resistant strains.
- Anti-inflammatory Properties : Research involving animal models indicated that derivatives similar to this compound displayed notable anti-inflammatory effects. The compounds were tested for their ability to reduce induced edema significantly compared to control substances.
- Cytotoxicity Against Cancer Cells : Preliminary studies on cancer cell lines revealed that this compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings align with those seen in other nitro-substituted thiadiazoles.
Propriétés
IUPAC Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-2-3-5-14-8-10-16(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-19(28)15-6-4-7-17(12-15)26(29)30/h4,6-12H,2-3,5,13H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSJVLGBJHJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














